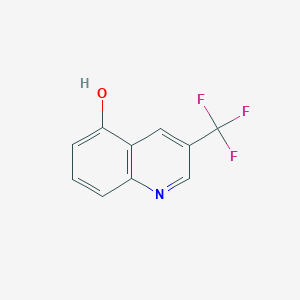![molecular formula C14H14Cl2N2O2 B2386089 4-[(2,4-dichlorophenyl)(hydroxy)methyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide CAS No. 241146-74-7](/img/structure/B2386089.png)
4-[(2,4-dichlorophenyl)(hydroxy)methyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Pyrrole, a key component in the compound, is a resourceful small molecule in key medicinal hetero-aromatics . Various synthetic routes have been reported for the synthesis of pyrrole and pyrrole-containing analogs . One of the synthetic approaches includes the synthesis of pyrrole derivatives and their utilization for the preparation of pyrrolo-pyrimidine derivatives .Chemical Reactions Analysis
Pyrrole-containing analogs are considered as a potential source of biologically active compounds that contain a significant set of advantageous properties . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .Mechanism of Action
The exact mechanism of action of 4-[(2,4-dichlorophenyl)(hydroxy)methyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide is not fully understood, but it is believed to act on various cellular targets. For example, it has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules such as prostaglandins. Additionally, it has been found to inhibit the activity of the enzyme glutathione-S-transferase (GST), which is involved in the detoxification of harmful substances in the body. Furthermore, this compound has been found to interact with various proteins and enzymes, such as protein kinase C and cyclic AMP-dependent protein kinase, which are involved in signal transduction pathways.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory molecules such as prostaglandins, which are involved in the regulation of inflammation. Additionally, it has been found to inhibit the activity of the enzymes cyclooxygenase-2 (COX-2) and glutathione-S-transferase (GST), which are involved in the detoxification of harmful substances in the body. Furthermore, this compound has been found to interact with various proteins and enzymes, such as protein kinase C and cyclic AMP-dependent protein kinase, which are involved in signal transduction pathways.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-[(2,4-dichlorophenyl)(hydroxy)methyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide in laboratory experiments is its low toxicity. It has been found to be non-toxic to mammals, even at high concentrations. Additionally, this compound is relatively stable and can be stored for extended periods of time without significant degradation. Furthermore, it is soluble in both aqueous and organic solvents, making it suitable for use in a variety of experiments.
However, there are some limitations to using this compound in laboratory experiments. For example, it is not very soluble in water, which can limit its use in certain types of experiments. Additionally, this compound is not very soluble in organic solvents, which can also limit its use in certain experiments. Furthermore, this compound is not very stable and can degrade over time, which can affect the accuracy of results.
Future Directions
Given the wide range of potential applications of 4-[(2,4-dichlorophenyl)(hydroxy)methyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide, there are many potential future directions for research. For example, further research could be conducted on the mechanism of action of this compound in order to better understand its effects on various cellular targets. Additionally, further research could be conducted on the potential applications of this compound in the fields of nanotechnology and materials science. Furthermore, further research could be conducted on the potential therapeutic applications of this compound in the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. Finally, further research could be conducted on the potential pharmacological effects of this compound in order to identify any potential side effects or toxicity.
Synthesis Methods
4-[(2,4-dichlorophenyl)(hydroxy)methyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide can be synthesized using a variety of methods, but the most common methods involve the reaction of 4-chloro-N,N-dimethyl-1H-pyrrole-2-carboxamide with either 2,4-dichlorophenol or 2,4-dichlorobenzaldehyde. In the first method, the 4-chloro-N,N-dimethyl-1H-pyrrole-2-carboxamide is reacted with 2,4-dichlorophenol in the presence of a base such as potassium carbonate in an aqueous solution. The reaction is carried out at a temperature of 80°C for 6 hours and the product, this compound, is isolated by filtration. In the second method, the 4-chloro-N,N-dimethyl-1H-pyrrole-2-carboxamide is reacted with 2,4-dichlorobenzaldehyde in the presence of an acid such as hydrochloric acid in an aqueous solution. The reaction is carried out at a temperature of 80°C for 6 hours and the product, this compound, is isolated by filtration.
Scientific Research Applications
4-[(2,4-dichlorophenyl)(hydroxy)methyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide has been studied extensively in the scientific community for its potential applications in various areas. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-bacterial, and anti-viral effects. This compound has also been used in the development of novel synthetic drugs for the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. Additionally, this compound has been studied for its potential applications in the fields of nanotechnology and materials science.
Properties
IUPAC Name |
4-[(2,4-dichlorophenyl)-hydroxymethyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O2/c1-18(2)14(20)12-5-8(7-17-12)13(19)10-4-3-9(15)6-11(10)16/h3-7,13,17,19H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFMXWUDFBYPQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CN1)C(C2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
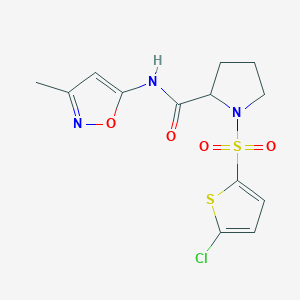
![(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(3,4-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2386009.png)
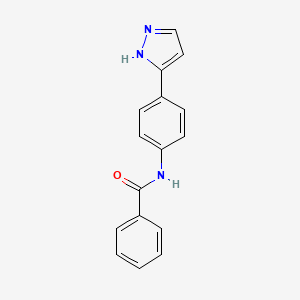
![2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2386013.png)
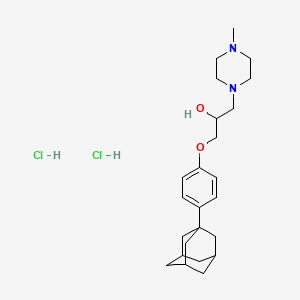
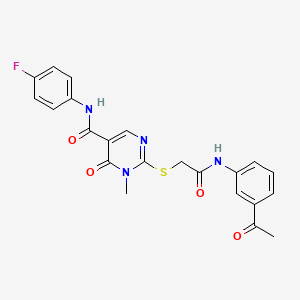
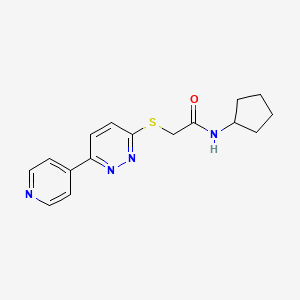

![1-Benzyl-3-[4-(difluoromethoxy)phenyl]thiourea](/img/structure/B2386020.png)

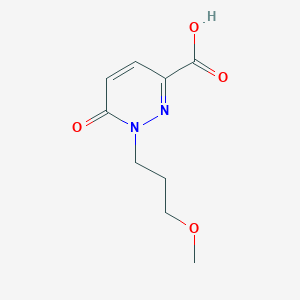
![3-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2386025.png)

